molecular formula C21H18N4OS B6567467 N-(2-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide CAS No. 1021216-05-6

N-(2-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide

Cat. No.: B6567467
CAS No.: 1021216-05-6
M. Wt: 374.5 g/mol
InChI Key: QTBPFQBZRVMHNP-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a complex organic compound that features a pyrazolo[1,5-a]pyrazine core, a phenyl group, and a sulfanylacetamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the phenyl group: This step might involve a coupling reaction, such as Suzuki or Heck coupling.

    Attachment of the sulfanylacetamide moiety: This could be done through nucleophilic substitution or amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the sulfanyl group, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the pyrazine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in materials science or as a precursor for functional materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulation of signaling pathways, such as those involved in cell growth or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide: can be compared with other pyrazolo[1,5-a]pyrazine derivatives or sulfanylacetamide compounds.

    Unique Features: The combination of the pyrazolo[1,5-a]pyrazine core with a sulfanylacetamide moiety might confer unique biological activities or chemical properties.

List of Similar Compounds

    Pyrazolo[1,5-a]pyrazine derivatives: Compounds with similar core structures but different substituents.

    Sulfanylacetamide derivatives: Compounds with similar sulfanylacetamide moieties but different aromatic groups.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

IUPAC Name

N-(2-methylphenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c1-15-7-5-6-10-17(15)23-20(26)14-27-21-19-13-18(16-8-3-2-4-9-16)24-25(19)12-11-22-21/h2-13H,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBPFQBZRVMHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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